

# Pracinostat in Myelodysplastic Syndromes: A Comparative Analysis of Phase 2 Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pracinostat |           |
| Cat. No.:            | B612167     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the phase 2 clinical trial data for **pracinostat** in the treatment of myelodysplastic syndromes (MDS). **Pracinostat**, an oral pan-histone deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination with other agents, most notably the hypomethylating agent azacitidine. This document compares the performance of **pracinostat** with standard-of-care treatments for MDS, including azacitidine, decitabine, and lenalidomide, supported by available experimental data from key clinical trials.

# **Executive Summary**

Pracinostat has demonstrated modest activity as a single agent in hematological malignancies.[1] However, its combination with azacitidine has been the primary focus of investigation in higher-risk MDS. Early phase studies of this combination showed promising high response rates.[2] A subsequent randomized, double-blind, placebo-controlled phase 2 trial (NCT01873703) was conducted to confirm these findings. This trial, however, did not show a statistically significant improvement in the primary endpoint of complete response (CR) rate for the pracinostat plus azacitidine arm compared to placebo plus azacitidine.[2] Furthermore, the combination therapy was associated with a higher incidence of grade ≥3 adverse events, leading to more treatment discontinuations.[2] A later phase 2 study (NCT03151304) explored



a lower dose of **pracinostat** in combination with azacitidine, which demonstrated a more tolerable safety profile and promising efficacy.[3]

This guide will delve into the quantitative data from these trials, comparing efficacy and safety outcomes with established MDS therapies. Detailed experimental protocols for the key studies are provided to allow for critical evaluation of the findings. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of the scientific rationale and clinical development of **pracinostat** in MDS.

# Comparative Efficacy of Pracinostat and Other MDS Therapies

The following tables summarize the key efficacy outcomes from phase 2 and 3 clinical trials of **pracinostat** and comparator drugs in patients with MDS. It is important to note that direct cross-trial comparisons should be made with caution due to differences in patient populations, study designs, and response criteria.

Table 1: Efficacy of **Pracinostat** in Higher-Risk MDS



| Clinical<br>Trial<br>(Identifier) | Treatment<br>Arm                             | Overall<br>Response<br>Rate (ORR) | Complete<br>Remission<br>(CR) | Median<br>Overall<br>Survival<br>(OS)       | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) |
|-----------------------------------|----------------------------------------------|-----------------------------------|-------------------------------|---------------------------------------------|-----------------------------------------------------|
| Phase 2<br>(NCT018737<br>03)[2]   | Pracinostat +<br>Azacitidine                 | -                                 | 18%                           | 16 months                                   | 11 months                                           |
| Placebo +<br>Azacitidine          | -                                            | 33%                               | 19 months                     | 9 months                                    |                                                     |
| Phase 2<br>(NCT031513<br>04)[3]   | Pracinostat<br>(lower dose)<br>+ Azacitidine | 33%                               | 33%                           | 23.5 months                                 | -                                                   |
| Phase 2<br>(HMA failure)<br>[4]   | Pracinostat +<br>HMA                         | -                                 | 2%                            | 5.7 months (Group 1) / 5.6 months (Group 2) | -                                                   |

Table 2: Efficacy of Standard-of-Care Therapies in MDS

| Drug         | Clinical<br>Trial<br>(Identifier) | Patient<br>Population               | Overall<br>Response<br>Rate (ORR)                  | Complete<br>Remission<br>(CR) | Median<br>Overall<br>Survival<br>(OS) |
|--------------|-----------------------------------|-------------------------------------|----------------------------------------------------|-------------------------------|---------------------------------------|
| Azacitidine  | AZA-001[5]                        | Higher-Risk<br>MDS                  | -                                                  | 17%                           | 24.5 months                           |
| Decitabine   | Phase 3 (D-<br>0007)[6]           | Higher-Risk<br>MDS                  | 17%                                                | 9%                            | -                                     |
| Lenalidomide | MDS-004[7]                        | Lower/Int-1-<br>Risk del(5q)<br>MDS | RBC-TI ≥26<br>wks: 56.1%<br>(10mg),<br>42.6% (5mg) | -                             | 3-year OS:<br>56.5%                   |



HMA: Hypomethylating Agent; RBC-TI: Red Blood Cell Transfusion Independence

# **Comparative Safety and Tolerability**

The safety profiles of **pracinostat** in combination with azacitidine and comparator drugs are summarized below. The combination of **pracinostat** and azacitidine was associated with a higher rate of adverse events compared to azacitidine alone.

Table 3: Common Grade ≥3 Adverse Events (%)

| Adverse<br>Event       | Pracinostat<br>+<br>Azacitidine<br>(NCT018737<br>03)[2] | Placebo +<br>Azacitidine<br>(NCT018737<br>03)[2] | Azacitidine<br>(AZA-<br>001/CALGB<br>9221)[8][9] | Decitabine<br>(Phase 3)<br>[10][11] | Lenalidomi<br>de (del(5q)<br>MDS)[12]<br>[13] |
|------------------------|---------------------------------------------------------|--------------------------------------------------|--------------------------------------------------|-------------------------------------|-----------------------------------------------|
| Thrombocyto penia      | 47%                                                     | 26%                                              | Common                                           | 69% (Severe)                        | Common<br>(Grade 3/4 in<br>80%)               |
| Neutropenia            | -                                                       | -                                                | Common                                           | 69% (Severe)                        | Common<br>(Grade 3/4 in<br>80%)               |
| Febrile<br>Neutropenia | 33%                                                     | 20%                                              | -                                                | 28%                                 | -                                             |
| Fatigue                | 24%                                                     | 0%                                               | -                                                | Common                              | Common                                        |
| Nausea                 | -                                                       | -                                                | Common                                           | <5% (Severe)                        | Common                                        |
| Diarrhea               | -                                                       | -                                                | Common                                           | Common                              | Common                                        |
| Infections             | -                                                       | -                                                | Common                                           | Common                              | Common                                        |

# Experimental Protocols Pracinostat Phase 2 Study in Combination with Azacitidine (NCT01873703)[2][14]



- Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: Patients with previously untreated, International Prognostic Scoring System (IPSS) intermediate-2 or high-risk MDS.
- Treatment Arms:
  - Pracinostat 60 mg orally three times a week for three weeks, followed by one week of rest, in combination with azacitidine 75 mg/m² daily for 7 days of each 28-day cycle.[14]
  - Placebo orally on the same schedule as pracinostat, in combination with azacitidine at the same dose and schedule.
- Primary Endpoint: Complete Response (CR) rate by cycle 6 of therapy.[2]
- Response Assessment: Response was assessed according to the revised 2006 International Working Group (IWG) criteria.[2]

## Azacitidine AZA-001 Phase 3 Study[5][15]

- Study Design: A randomized, open-label, international, multicenter, controlled phase 3 trial.
- Patient Population: Higher-risk MDS patients (IPSS Intermediate-2 or High-Risk).
- Treatment Arms:
  - Azacitidine 75 mg/m² per day subcutaneously for 7 days every 28 days.[15]
  - Conventional Care Regimens (CCR), which included best supportive care, low-dose cytarabine, or intensive chemotherapy, selected by the investigator prior to randomization.
- Primary Endpoint: Overall Survival (OS).[5]

## Decitabine Phase 3 Study (D-0007)[6]

- Study Design: A randomized, open-label, multicenter phase 3 trial.
- Patient Population: Patients with intermediate or high-risk MDS.



#### Treatment Arms:

- Decitabine 15 mg/m² as a 3-hour intravenous infusion every 8 hours for 3 consecutive days, repeated every 6 weeks, plus supportive care.
- Supportive care alone.
- Primary Endpoints: Overall response rate (ORR) and time to acute myeloid leukemia (AML) transformation or death.

## Lenalidomide MDS-004 Phase 3 Study[7]

- Study Design: A randomized, double-blind, placebo-controlled phase 3 trial.
- Patient Population: Red blood cell (RBC) transfusion-dependent patients with IPSS Low- or Intermediate-1-risk MDS with a deletion 5q cytogenetic abnormality.
- Treatment Arms:
  - Lenalidomide 10 mg/day on days 1-21 of a 28-day cycle.
  - Lenalidomide 5 mg/day on days 1-28 of a 28-day cycle.
  - o Placebo.
- Primary Endpoint: RBC transfusion independence (TI) for ≥ 26 weeks.

# Mandatory Visualizations Signaling Pathway of Pracinostat in MDS









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I Dose Escalation Multicenter Trial of Pracinostat Alone and in Combination with Azacitidine in Patients with Advanced Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Randomized Double-Blinded Study of Pracinostat in Combination with Azacitidine in Patients with Untreated Higher-Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of lower-dose pracinostat plus azacitidine safety and efficacy in patients with high/very high-risk myelodysplastic syndromes. ASCO [asco.org]
- 4. A phase II study of addition of pracinostat to a hypomethylating agent in patients with myelodysplastic syndromes who have not responded to previous hypomethylating agent therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine in the management of patients with myelodysplastic syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomized phase 3 study of lenalidomide versus placebo in RBC transfusiondependent patients with Low-/Intermediate-1-risk myelodysplastic syndromes with del5q -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]



- 9. Management and supportive care measures for adverse events in patients with myelodysplastic syndromes treated with azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decitabine in the treatment of myelodysplastic syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revlimid (lenalidomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Lenalidomide Side Effects: Common, Severe, Long Term [drugs.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Pracinostat in Myelodysplastic Syndromes: A
  Comparative Analysis of Phase 2 Clinical Trial Data]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b612167#analysis-of-pracinostat-phase2-clinical-trial-data-in-mds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





